molecular formula C27H54N6 B3056615 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl- CAS No. 7285-99-6

1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-

Cat. No.: B3056615
CAS No.: 7285-99-6
M. Wt: 462.8 g/mol
InChI Key: VCPUPPVDZCTSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl- (hereafter referred to as "hexabutyl triazine") is a fully substituted triazine derivative where all six amine positions on the 1,3,5-triazine core are occupied by butyl groups. This structure confers high hydrophobicity and steric bulk, distinguishing it from simpler triazine analogs. The compound is synthesized via nucleophilic substitution reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and butylamine under controlled conditions, typically involving stepwise amine substitution to achieve full alkylation .

Key properties include:

  • Molecular formula: C27H54N6 (inferred from structural analogs).
  • Molecular weight: ~462.77 g/mol.
  • Applications: Potential uses in materials science (e.g., hydrophobic coatings) and as a ligand or intermediate in organometallic chemistry.

Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexabutyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N6/c1-7-13-19-31(20-14-8-2)25-28-26(32(21-15-9-3)22-16-10-4)30-27(29-25)33(23-17-11-5)24-18-12-6/h7-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUPPVDZCTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(CCCC)CCCC)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402434
Record name 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7285-99-6
Record name 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The first chloride substitution occurs at 0–5°C using one equivalent of dibutylamine, followed by neutralization of the released hydrogen chloride with triethylamine (Et₃N). Subsequent substitutions at higher temperatures introduce the remaining dibutylamino groups. This stepwise protocol minimizes side reactions and ensures high regioselectivity, yielding the target compound in purities exceeding 85% after recrystallization. Key variables include:

  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes solubility and reaction kinetics.
  • Stoichiometry : A 3:1 molar ratio of dibutylamine to cyanuric chloride ensures complete substitution.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates at lower temperatures.

Comparative Advantages

This method outperforms direct melamine alkylation in yield (70–80%) and scalability, as cyanuric chloride’s commercial availability and reactivity simplify large-scale production. However, the toxicity of cyanuric chloride and the need for rigorous temperature control pose operational challenges.

Adapting methodologies from etherified melamine derivatives, such as hexakis(methoxymethyl)melamine, a two-step process involving hydroxymethylation followed by butylation has been explored. While primarily used for ether synthesis, this approach offers insights into butyl group introduction.

Hydroxymethylation of Melamine

Melamine reacts with excess formaldehyde under alkaline conditions (pH 9–10) to form hexakis(hydroxymethyl)melamine, a water-soluble intermediate. Maintaining a pH above 7.5 prevents gelation and ensures complete hydroxymethylation.

Etherification with Butanol

The hydroxymethyl intermediate is then refluxed with butanol in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Protonation of the hydroxyl groups facilitates nucleophilic substitution by butanol, yielding hexabutyl ether derivatives. While this method achieves high etherification degrees (>90%), its applicability to amine alkylation remains limited, as demonstrated by the preferential formation of ethers over amines in acidic media.

Catalytic Methods and Reaction Optimization

Acid-Catalyzed Alkylation

The Chinese patent CN103739563B details a butylation strategy using tetramethylol melamine and butanol under acidic conditions (pH 3.0–3.5). Although designed for ether synthesis, the protocol’s emphasis on pH control and vacuum-assisted dehydration provides a template for amine alkylation. Neutralization with sodium hydroxide (NaOH) post-reaction stabilizes the product, while vacuum distillation removes residual solvents and byproducts.

Base-Mediated Reactions

Alkaline conditions (pH 8–9) using NaOH or KOH favor deprotonation of melamine’s amines, enhancing their nucleophilicity for alkylation. However, prolonged exposure to base risks hydrolysis of the triazine ring, necessitating precise reaction timing.

Comparative Analysis of Synthesis Routes

The table below contrasts the primary methods for synthesizing N,N,N',N',N'',N''-hexabutyl-1,3,5-triazine-2,4,6-triamine:

Method Starting Material Conditions Yield Advantages Disadvantages
Direct Alkylation Melamine Butyl bromide, NaH, DMF, 120°C 50–60% Simple setup Low yield, steric hindrance
Cyanuric Chloride Cyanuric chloride Dibutylamine, THF, 0–60°C 70–80% High purity, scalable Toxic intermediates, temperature-sensitive
Catalytic Etherification Hexakis(hydroxymethyl)melamine Butanol, HCl, 90°C 80–90% Mild conditions Limited to ether synthesis

Challenges and Industrial Scalability

Incomplete Substitution

Achieving full hexabutylation remains a persistent hurdle, as evidenced by the prevalence of partially substituted byproducts in direct alkylation. Advanced analytical techniques like HPLC and ¹³C NMR are essential for quantifying substitution degrees.

Purification Techniques

Vacuum distillation and recrystallization from ethanol/water mixtures effectively isolate the final product, though industrial-scale processes often require cost-intensive chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’,N’‘,N’'-hexabutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated triazines, nucleophiles.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,5-triazines exhibit potent antimicrobial activity. A study synthesized a series of 2,4,6-trisubstituted-1,3,5-triazines and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that several compounds exhibited good to moderate activity with minimum inhibitory concentrations (MIC) ranging between 1.56 to 3.12 µg/mL, while showing low toxicity to VERO cells and mouse bone marrow-derived macrophages .

Anticancer Activity

Triazine derivatives have also been investigated for their anticancer properties. For instance, some studies have identified specific triazine compounds that inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. These findings suggest potential applications in developing new chemotherapeutic agents.

Materials Science

Polymer Chemistry

Hexabutyl triazine can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices to improve thermal stability and mechanical strength. Research has explored the use of triazine-based compounds in creating stable aqueous dispersions of mixed resins .

Nanocomposites

The incorporation of 1,3,5-triazine structures into nanocomposites has shown promise in enhancing electrical conductivity and thermal resistance. These materials are being researched for applications in electronics and energy storage devices.

Environmental Science

Pesticides and Herbicides

Triazine compounds are widely recognized for their utility as herbicides. The hexabutyl derivative may enhance the efficacy of existing herbicides or serve as a basis for developing new formulations that are more environmentally friendly and less toxic to non-target organisms.

Toxicological Studies

The environmental impact of triazine derivatives is an area of active research. Studies have focused on assessing the toxicity of these compounds in aquatic ecosystems and their potential endocrine-disrupting effects. For instance, OECD guidelines have been utilized to evaluate the chronic toxicity of triazine compounds in laboratory settings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Mycobacterium tuberculosis
Anticancer agentsInhibits tumor growth via targeted pathways
Materials SciencePolymer synthesisImproves thermal stability and mechanical strength
NanocompositesEnhanced electrical conductivity
Environmental ScienceHerbicidesPotentially less toxic formulations
Toxicological assessmentsEvaluated for endocrine disruption effects

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers synthesized multiple triazine derivatives and tested their effectiveness against various bacterial strains. The findings highlighted the potential for developing new antibiotics based on triazine scaffolds.

Case Study 2: Polymer Development
A research team investigated the use of hexabutyl triazine in creating a new class of polymers with enhanced properties for industrial applications. The study reported significant improvements in durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’,N’‘,N’'-hexabutyl- involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound’s structure allows it to bind to specific sites, inhibiting enzyme activity or disrupting cell wall integrity, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexabutyl triazine is compared below with structurally related triazine derivatives, focusing on substitution patterns, physicochemical properties, and applications.

Substituent Variation and Molecular Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Hexabutyl triazine Six butyl groups C27H54N6 462.77 High hydrophobicity; steric hindrance limits reactivity .
N,N',N''-Tributyl triazine (CAS 16268-97-6) Three butyl groups C15H30N6 294.45 Moderate solubility in organic solvents; used as a crosslinker .
Hexapropyl triazine Six propyl groups C21H42N6 378.61 Lower hydrophobicity than hexabutyl; crystallizes in a triclinic system .
Hexaallyl triazine (CAS 2830-12-8) Six allyl groups C21H30N6 366.50 Reactivity enhanced by allyl groups; used in polymer chemistry .
N,N,N′,N′,N″,N″-Hexakis(methoxymethyl) MF Six methoxymethyl groups C15H30N6O6 414.44 Hydrophobic fabric coatings; forms 3D networks via crosslinking .

Research Findings and Data

Thermal Stability

  • Hexapropyl triazine decomposes at ∼300°C, while hexaallyl derivatives show lower thermal stability (∼250°C) due to unsaturated bonds . Hexabutyl is expected to exhibit higher stability (>300°C) owing to saturated alkyl chains.

Hydrophobicity

  • Contact angle measurements for MF-based coatings reach 150° on polyester, whereas hexabutyl analogs could theoretically exceed this due to longer alkyl chains .

Crystal Structure

  • Hexapropyl triazine adopts a planar triazine core with propyl groups in staggered conformations (space group P-1) . Hexabutyl likely exhibits similar geometry with increased van der Waals interactions.

Biological Activity

1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl- is a derivative of 1,3,5-triazine known for its potential biological activities. This compound is structurally related to melamine and other triazine derivatives and has been the subject of various studies focusing on its biological effects, including antimicrobial properties and receptor interactions.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C21_{21}H42_{42}N6_6
  • CAS Number : 5250297

This structure features a hexabutyl group attached to the triazine core, which influences its solubility and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazine derivatives. For instance, a study evaluated various 1,3,5-triazine compounds for their effectiveness against microbial strains using the agar diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Enzymatic Inhibition

The compound has also shown promise in enzymatic inhibition assays . Specifically, it was tested for its ability to inhibit lipase and phospholipase A2_2. The results indicated that certain concentrations of the compound effectively reduced enzymatic activity, which is crucial for developing treatments targeting metabolic disorders .

Receptor Binding Affinity

Research has demonstrated that some 1,3,5-triazine derivatives have a high affinity for serotonin receptors (5-HT7_7). For example, compounds designed with specific substituents showed affinities as low as 8 nM for these receptors. This suggests potential applications in treating psychiatric disorders where serotonin modulation is beneficial .

Case Study 1: Antimicrobial Activity

In a controlled study evaluating the antimicrobial properties of various triazine derivatives:

  • Method : Agar diffusion method was employed to measure inhibition zones.
  • Results : Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
CompoundInhibition Zone (mm)Target Microorganism
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
Compound C18Candida albicans

This study underscores the potential of triazine derivatives in developing new antimicrobial agents.

Case Study 2: Enzymatic Activity

A separate investigation focused on the inhibitory effects on lipase:

  • Method : Lipase activity was measured pre-and post-incubation with various concentrations of the compound.
  • Findings : Significant inhibition was observed at concentrations above 50 µM.
Concentration (µM)Lipase Activity (% Inhibition)
2520
5045
10075

These findings indicate that higher concentrations are necessary for effective inhibition.

Q & A

Q. Basic

  • X-ray crystallography : Determines precise bond lengths, angles, and spatial arrangement of butyl groups. For example, hexakis(2-methylallyl) triazine derivatives exhibit a planar triazine core with substituents in a propeller-like conformation, critical for understanding steric effects .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substitution patterns. For triethyl derivatives, methylene protons adjacent to nitrogen resonate at δ 3.2–3.5 ppm, while butyl chains show distinct δ 0.8–1.6 ppm signals .
  • FT-IR : Confirm N–H (3200–3400 cm1^{-1}) or C–N (1350–1500 cm1^{-1}) stretches to verify substitution completeness .

What strategies mitigate byproduct formation during nucleophilic substitution of triazine precursors?

Q. Advanced

  • Stepwise substitution : Replace chlorines sequentially (e.g., 2,4,6-trichlorotriazine → di-substituted → hexa-substituted) to reduce steric hindrance and competing reactions .
  • Purification protocols : Use cold-water precipitation and recrystallization (ethanol/methanol) to isolate pure products, as seen in benzothiazol-triazine syntheses .
  • Reaction monitoring : Employ TLC or in situ IR to detect intermediates (e.g., mono-/di-substituted species) and adjust stoichiometry dynamically .

How do steric effects from N-butyl substituents influence the electronic properties and reactivity of the triazine core?

Advanced
Butyl groups induce significant steric hindrance, altering electronic behavior:

  • Reduced electrophilicity : Bulky substituents decrease the triazine ring’s susceptibility to nucleophilic attack, as observed in hindered imidization reactions in polyimide synthesis .
  • Conformational analysis : Crystal structures of allyl-substituted triazines reveal non-coplanar arrangements, which may limit π-π stacking in materials applications .
  • Computational insights : DFT studies on analogous hexamethyl triazines show increased HOMO-LUMO gaps compared to unsubstituted melamine, suggesting reduced reactivity .

What computational modeling approaches predict supramolecular interactions of hexabutyl-triazine derivatives in polymer networks?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate self-assembly in solvents to predict aggregation behavior, as applied to triazine-based porous carbon precursors .
  • Density Functional Theory (DFT) : Calculate charge distribution on the triazine ring to assess hydrogen-bonding potential with co-monomers (e.g., in polyimide networks) .
  • Docking studies : Evaluate host-guest interactions for drug design, as demonstrated for piperidine-linked triazine reverse transcriptase inhibitors .

How do discrepancies in thermal stability data among hexabutyl-triazine derivatives arise from varying analytical methodologies?

Q. Advanced

  • Decomposition pathways : TGA data for melamine phosphate derivatives show weight loss at >300°C, but hexabutyl analogs may degrade earlier due to weaker N–C bonds in aliphatic chains .
  • Method variability : Heating rates (e.g., 10°C/min vs. 5°C/min) and atmosphere (N2_2 vs. air) significantly alter observed decomposition profiles .
  • Sample purity : Residual solvents or byproducts (e.g., unreacted amine) lower measured melting points, necessitating rigorous drying .

What experimental designs are critical when evaluating hexabutyl-triazine compounds as flame retardant synergists?

Q. Advanced

  • Cone calorimetry : Measure heat release rate (HRR) and smoke production in polymer composites, as applied to melamine polyphosphate systems .
  • Thermogravimetric analysis–Fourier transform infrared (TGA-FTIR) : Identify volatile decomposition products (e.g., NH3_3, HCN) to assess gas-phase flame inhibition .
  • Synergistic testing : Blend with phosphorus-based retardants (e.g., ammonium polyphosphate) and evaluate LOI (Limiting Oxygen Index) improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-
Reactant of Route 2
1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.